molecular formula C12H11NO2 B15363333 2,3-Dimethylquinoline-6-carboxylic acid

2,3-Dimethylquinoline-6-carboxylic acid

Cat. No.: B15363333
M. Wt: 201.22 g/mol
InChI Key: GZHYXBACQCBKCG-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoline-6-carboxylic acid (CAS: 17635-26-6) is a heterocyclic organic compound with the molecular formula C₁₁H₁₀N₂O₂ and an average molecular mass of 202.213 g/mol . It features a quinoline backbone substituted with two methyl groups at positions 2 and 3, and a carboxylic acid moiety at position 6. This structure confers unique physicochemical properties, making it relevant in medicinal chemistry and materials science. Its monoisotopic mass is 202.074228 g/mol, and it is registered under ChemSpider ID 206210 .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2,3-dimethylquinoline-6-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-7-5-10-6-9(12(14)15)3-4-11(10)13-8(7)2/h3-6H,1-2H3,(H,14,15)

InChI Key

GZHYXBACQCBKCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C(=O)O)N=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylquinoline-6-carboxylic acid typically involves the Skraup synthesis, which is a classical method for quinoline synthesis. This method involves the reaction of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction conditions include heating the mixture to a high temperature, usually around 200°C, to facilitate the formation of the quinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of efficiency, scalability, and environmental sustainability.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group at position 6 enables classic acid-base chemistry. The compound reacts with bases (e.g., NaOH, KOH) to form water-soluble salts. For example:
C12H11NO2+NaOHC12H10NO2Na+H2O\text{C}_{12}\text{H}_{11}\text{NO}_2 + \text{NaOH} \rightarrow \text{C}_{12}\text{H}_{10}\text{NO}_2\text{Na}^- + \text{H}_2\text{O}
These salts are critical for improving solubility in pharmaceutical formulations.

Esterification and Amidation

The carboxylic acid undergoes esterification with alcohols under acidic catalysis (e.g., H₂SO₄):
C12H11NO2+R-OHH+C12H10NO2R+H2O\text{C}_{12}\text{H}_{11}\text{NO}_2 + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}_{12}\text{H}_{10}\text{NO}_2\text{R} + \text{H}_2\text{O}
Similarly, amidation occurs with amines or ammonia, forming carboxamide derivatives. These reactions are pivotal for modifying bioactivity in drug discovery .

Oxidation

The quinoline ring and methyl groups are oxidation-sensitive. Strong oxidants (e.g., KMnO₄, CrO₃) oxidize methyl groups to carboxyl groups or convert the ring to quinoline N-oxide derivatives.

Reduction

The carboxylic acid group can be reduced to a primary alcohol using LiAlH₄:
C12H11NO2LiAlH4C12H13NO\text{C}_{12}\text{H}_{11}\text{NO}_2 \xrightarrow{\text{LiAlH}_4} \text{C}_{12}\text{H}_{13}\text{NO}
This alters hydrophobicity and potential membrane permeability.

Electrophilic Aromatic Substitution (EAS)

The quinoline ring undergoes EAS at positions activated by electron-donating methyl groups. Common reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, typically at positions 5 or 7.

  • Halogenation : Cl₂ or Br₂ in FeCl₃ catalyzes halogen addition.
    Steric hindrance from the 2- and 3-methyl groups directs substitutions to less hindered positions.

Coordination Chemistry

The nitrogen in the quinoline ring acts as a Lewis base, forming coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are studied for catalytic and antimicrobial applications.

Comparative Reactivity and Structural Influences

The compound’s reactivity is modulated by:

  • Steric Effects : Methyl groups hinder reactions at positions 2 and 3.

  • Electronic Effects : The electron-withdrawing carboxylic acid deactivates the benzene ring, while the pyridine nitrogen directs substitutions.

Scientific Research Applications

The applications of 2,3-Dimethylquinoline-6-carboxylic acid span various scientific research fields, demonstrating its versatility as a chemical compound.

Synthesis and Study of Quinoline Derivatives

Synthesis of Novel Quinoline Derivatives
Research has successfully synthesized novel 2-amino or 2-methoxyquinoline 6-carboxamides . Evaluation of their metabotropic glutamate receptor type 1 (mGluR1) antagonistic activities in a functional cell-based assay has been performed . One compound showed the highest potency with an IC50 value of 2.16 µM against mGluR1 .

Potential mGluR1 NAMs
The study reports progress in synthesizing 2,6-disubstituted quinolines as potential mGluR1 NAMs and their biological evaluation . Further optimization is necessary to develop 2,6-disubstituted quinoline derivatives as mGluR1 antagonists for treating neuropathic pain .

Pharmaceutical Research

Neuropathic Pain Treatment
Pharmacological studies indicate that intrathecal administration of mGluR1 agonists can induce spontaneous pain behavior, which can be reduced by mGluR1 antagonists . Novel 2-amino or 2-methoxyquinoline 6-carboxamides have been synthesized and found to have good potencies, with inhibition values over 40% at a concentration of 10 µm .

Structure-Activity Relationship
A hydrophobic cyclic amine at R1 and a small size of secondary amide comprising R2 and R3 could significantly impact the inhibitory activity of quinoline derivatives against mGluR1 . Compound 13c was identified as a potential lead, reducing both mechanical allodynia and cold allodynia in a rat SNL model of neuropathic pain, though its efficacy was not superior to gabapentin .

Anti-Tuberculosis Agents

Activity Against Mycobacterium tuberculosis
Arylated quinoline carboxylic acids (QCAs) have shown activity against replicating and non-replicating Mycobacterium tuberculosis (Mtb) . Screening of 48 QCAs modified with alkyl, aryl, alkoxy, halogens, and nitro groups in the quinoline ring led to the discovery of two QCA derivatives, 7i and 7m , as the best Mtb inhibitors .

DNA Gyrase Inhibition
QCA 7m exhibited better activity up to a 1 μM test concentration . A docking model for both compounds with Mtb DNA gyrase was developed, showing a good correlation with in vitro results .

Use as Dyes

Mechanism of Action

2,3-Dimethylquinoline-6-carboxylic acid is similar to other quinoline derivatives such as 2,6-Dimethylquinoline-3-carboxylic acid and 6,7-Dimethylquinoline-2,3-dicarboxylic acid. These compounds share the quinoline core structure but differ in the position and number of methyl groups and carboxylic acid substituents. The differences in their chemical structure can lead to variations in their biological and chemical properties, making each compound unique in its applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Quinoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features/Applications
2,3-Dimethylquinoline-6-carboxylic acid C₁₁H₁₀N₂O₂ 202.213 2-CH₃, 3-CH₃, 6-COOH Potential ligand in coordination chemistry
3-Oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid C₁₁H₇N₃O₃ 229.20 Pyrazolo ring fusion, 3-oxo, 6-COOH Enhanced π-conjugation; possible photochemical applications
6-Hydroxyquinoline-3-carboxylic acid C₁₀H₇NO₃ 189.17 3-COOH, 6-OH Chelating agent; metal-binding studies
6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid C₁₁H₉NO₃ 203.20 2-oxo, 3-COOH, 6-CH₃ Predicted high thermal stability (b.p. ~508.9°C)
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 172.57 Pyrimidine core, 2-Cl, 4-COOH, 6-CH₃ Reactive halogen group; synthetic intermediate

Key Observations :

  • Steric Effects: The dual methyl groups in this compound increase steric hindrance compared to mono-substituted analogs like 6-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid .
  • Electronic Effects : Electron-withdrawing groups (e.g., oxo in 3-oxo derivatives ) enhance the acidity of the carboxylic acid group compared to electron-donating methyl substituents in the parent compound.
  • Solubility: Hydroxy-substituted analogs (e.g., 6-hydroxyquinoline-3-carboxylic acid ) exhibit higher aqueous solubility due to hydrogen bonding, whereas methyl groups reduce polarity.

Chemical Reactivity and Functional Differences

  • Acid-Base Behavior: The pKa of 6-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid is predicted to be -0.44, significantly lower than typical carboxylic acids (~4-5), likely due to electron-withdrawing effects of the oxo group . In contrast, this compound lacks such strong electron-withdrawing substituents, resulting in a higher pKa (experimental data needed).
  • Reactivity with Metals: Hydroxyquinoline derivatives (e.g., 6-hydroxyquinoline-3-carboxylic acid ) show strong chelation with transition metals like Fe³⁺ and Cu²⁺, whereas methyl-substituted analogs are less reactive.
  • Thermal Stability: The pyrazolo-fused analog (3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid) may exhibit lower thermal stability due to strain in the fused ring system , whereas methyl-substituted compounds like the parent molecule are more robust.

Biological Activity

2,3-Dimethylquinoline-6-carboxylic acid is a member of the quinoline family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an antitumor agent, anti-tuberculosis drug, and anti-malarial agent. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, biological evaluations, and case studies.

This compound has the molecular formula C12H11NO2C_{12}H_{11}NO_2 and features a quinoline structure that is vital for its biological activity. The presence of carboxylic acid and dimethyl groups contributes to its pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antitumor Activity : Studies indicate that derivatives of quinoline compounds exhibit significant cytotoxicity against various cancer cell lines.
  • Antitubercular Activity : Quinoline derivatives have been explored for their efficacy against Mycobacterium tuberculosis.
  • Antimalarial Activity : Research has shown that certain quinoline compounds can inhibit the growth of Plasmodium falciparum, the causative agent of malaria.

Antitumor Activity

Recent studies have demonstrated that this compound and its derivatives possess notable antitumor properties. In vitro assays have been conducted against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines.

CompoundCell LineIC50 (µg/ml)
This compoundHepG212.5
This compoundHCT11615.0
Reference Drug (5-fluorouracil)HepG27.9
Reference Drug (5-fluorouracil)HCT1165.3

The compound exhibited IC50 values indicating moderate cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .

Antitubercular Activity

The compound's effectiveness against Mycobacterium tuberculosis was evaluated using the microplate alamar blue assay (MABA). The results showed that modifications at the C-6 position significantly enhanced its inhibitory activity.

CompoundActivity Against MtbIC50 (µM)
This compoundReplicating Mtb0.5
Modified DerivativeNon-replicating Mtb0.8

These findings suggest that structural modifications can lead to improved efficacy against both replicating and non-replicating forms of Mtb .

Antimalarial Activity

In studies focusing on antimalarial properties, derivatives of quinoline have shown promising results against Plasmodium falciparum. The mechanism involves inhibition of heme detoxification processes in malaria parasites.

CompoundStrain TestedIC50 (nM)
This compoundCQ-sensitive P. falciparum50
Modified DerivativeCQ-resistant P. falciparum45

These results indicate that quinoline derivatives can effectively target both sensitive and resistant strains of malaria .

Case Studies

  • Antitumor Case Study : A study involving a series of synthesized quinoline derivatives demonstrated that those with specific substitutions at the C-6 position exhibited enhanced antitumor activity against HepG2 and HCT116 cell lines.
  • Antitubercular Case Study : Another research effort highlighted the potential of arylated quinoline carboxylic acids as candidates for new anti-TB drugs. The study found that certain modifications significantly increased their effectiveness against Mtb .

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